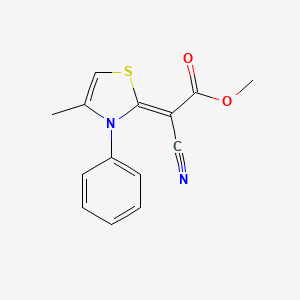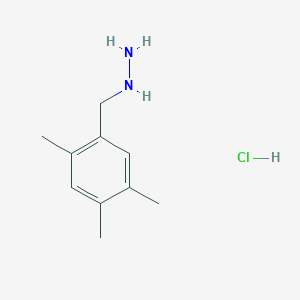
(3-(1H-1,2,3-トリアゾール-1-イル)アゼチジン-1-イル)(5-シクロプロピルイソキサゾール-3-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a 1,2,3-triazole, an azetidine, and an isoxazole. The 1,2,3-triazole is a five-membered ring containing two carbon atoms and three nitrogen atoms . Azetidine is a saturated four-membered ring with three carbon atoms and one nitrogen atom . Isoxazole is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .
Molecular Structure Analysis
The compound is likely to be planar around the triazole moiety due to the sp2 hybridization of the atoms involved . The azetidine ring may introduce some three-dimensionality to the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various heterocycles. For example, the triazole could potentially participate in substitution reactions at the 1, 2, or 3 position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of multiple nitrogen atoms could potentially allow for hydrogen bonding, which could increase its solubility in polar solvents .作用機序
The mechanism of action of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone is not fully understood. However, it is believed that the compound exerts its biological activity by interacting with specific enzymes or proteins in the body. This interaction leads to the inhibition of the enzyme or protein, which in turn leads to the desired biological effect.
Biochemical and Physiological Effects:
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has shown antibacterial and antifungal activity by disrupting the cell membrane of bacteria and fungi.
実験室実験の利点と制限
One of the main advantages of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone is its high potency and selectivity towards specific enzymes or proteins. This makes it an ideal candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone. One of the main areas of research is in the development of novel drug candidates for the treatment of cancer and inflammatory diseases. In addition, there is also potential for the development of new antibacterial and antifungal agents. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone involves the use of a copper-catalyzed azide-alkyne cycloaddition reaction. This reaction is commonly known as the click reaction and has gained popularity in recent years due to its simplicity and high efficiency. The reaction involves the coupling of an alkyne and an azide group in the presence of a copper catalyst to form a 1,2,3-triazole ring. The resulting compound is then subjected to further chemical reactions to form (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone.
科学的研究の応用
抗真菌活性
1,2,3-トリアゾール環は構造断片であり、化合物中に存在することで、それらを生物活性スクリーニングに適した候補にします。 特に、1H-1,2,3-トリアゾール-4-カルボン酸誘導体は、抗真菌活性を示す化合物の合成に使用されました .
抗菌活性
1,2,3-トリアゾール環を含む化合物は、結核菌H37Rvに対して抗菌活性を示すことが示されています .
抗ウイルス活性
これらの化合物は、インフルエンザAウイルスおよび単純ヘルペスウイルス1型(HSV-1)の複製に対して抗ウイルス活性を示すことも示されています . 多くの(1H-1,2,3-トリアゾール-1-イル)酢酸誘導体の合成と生物学的試験により、それらをHIV-1カプシド(HIV-1 CA)阻害剤として、抗ウイルス薬の設計に使用することが可能になりました .
抗がん活性
1,2,3-トリアゾール環含有化合物は、さまざまな癌細胞株に対して抗癌活性を示すことが示されています .
メチシリン耐性黄色ブドウ球菌およびバンコマイシン耐性腸球菌に対する活性
(1H-1,2,3-トリアゾール-1-イル)酢酸は、メチシリン耐性黄色ブドウ球菌およびバンコマイシン耐性腸球菌に対して活性な化合物の合成に使用されました .
ステアロイル-コエンザイムデルタ-9阻害剤
これらの化合物は、ステアロイル-コエンザイムデルタ-9の阻害剤として使用されてきました .
炭酸脱水酵素-II阻害剤
一連の新規な1H-1,2,3-トリアゾールアナログを合成し、その炭酸脱水酵素-II酵素阻害活性をin vitroで評価しました .
有機単電子還元剤
特性
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c18-12(10-5-11(19-14-10)8-1-2-8)16-6-9(7-16)17-4-3-13-15-17/h3-5,8-9H,1-2,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATMJDDIXPADQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CC(C3)N4C=CN=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-fluorophenyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2357011.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2357013.png)
![6-(2-Ethoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2357016.png)
![methyl (4-{[2-oxo-2-(propylamino)ethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2357019.png)
![2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2357020.png)
![(3,5-dimethyl-1H-pyrazol-1-yl)[4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]methanone](/img/structure/B2357021.png)

![8-(3,4-dimethoxyphenethyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357024.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea](/img/structure/B2357026.png)

![1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2357028.png)